molecular formula C18H17F3N2O3 B5304213 N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No. B5304213
M. Wt: 366.3 g/mol
InChI Key: NBCHYSNCNQQKLF-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as TFMB-N-oxide or TFM-NO, is a chemical compound that has gained attention in scientific research for its potential as a pharmacological tool.

Mechanism of Action

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide activates TRPA1 channels through covalent modification of cysteine residues in the channel protein. This results in the opening of the ion channel and the influx of calcium ions, which triggers downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to induce nociceptive responses, including pain and itch, in animal models. It has also been shown to induce respiratory reflexes and airway inflammation. Additionally, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been used to study the role of TRPA1 channels in cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide is its selectivity for TRPA1 channels, which allows for specific activation of these channels in experimental settings. However, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to be unstable in some solvents and can degrade over time, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of interest is the development of more stable analogs of N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide that can be used in a wider range of experimental settings. Additionally, further research is needed to fully understand the role of TRPA1 channels in physiological processes and disease states, which could lead to the development of novel therapeutic targets. Finally, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide could be used in combination with other pharmacological tools to study complex signaling pathways and physiological responses.

Synthesis Methods

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a two-step process involving the reaction of 2-phenoxyaniline with trifluoromethylmorpholine-4-carboxylic acid, followed by oxidation using m-chloroperbenzoic acid. The resulting compound is a white crystalline solid with a melting point of 162-164°C.

Scientific Research Applications

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been used as a pharmacological tool in scientific research to study the role of transient receptor potential (TRP) channels in various physiological processes. TRP channels are a family of ion channels that play a crucial role in sensory and cellular signaling. N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to selectively activate TRPA1 channels, which are involved in nociception, inflammation, and respiratory function.

properties

IUPAC Name

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)16-12-23(10-11-25-16)17(24)22-14-8-4-5-9-15(14)26-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHYSNCNQQKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide

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